molecular formula C22H37NO4 B14259872 tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate CAS No. 185427-40-1

tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate

Katalognummer: B14259872
CAS-Nummer: 185427-40-1
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: BACSKDCITITPGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a decyloxy substituent on the phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-(decyloxy)phenol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 5-amino-2-(decyloxy)phenol is reacted with tert-butyl bromoacetate in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and decyloxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl [5-amino-2-(methoxy)phenoxy]acetate: Similar structure but with a methoxy group instead of a decyloxy group.

    tert-Butyl [5-amino-2-(ethoxy)phenoxy]acetate: Similar structure but with an ethoxy group instead of a decyloxy group.

Uniqueness

tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate is unique due to the presence of the long decyloxy chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions.

Eigenschaften

CAS-Nummer

185427-40-1

Molekularformel

C22H37NO4

Molekulargewicht

379.5 g/mol

IUPAC-Name

tert-butyl 2-(5-amino-2-decoxyphenoxy)acetate

InChI

InChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-15-25-19-14-13-18(23)16-20(19)26-17-21(24)27-22(2,3)4/h13-14,16H,5-12,15,17,23H2,1-4H3

InChI-Schlüssel

BACSKDCITITPGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)OCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.